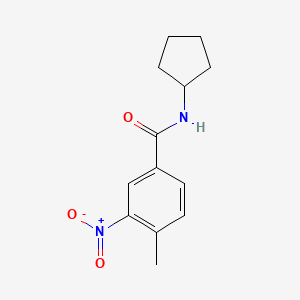

N-cyclopentyl-4-methyl-3-nitrobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopentyl-4-methyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-9-6-7-10(8-12(9)15(17)18)13(16)14-11-4-2-3-5-11/h6-8,11H,2-5H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIPYZLJMJWGAAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2CCCC2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351827 | |

| Record name | N-CYCLOPENTYL-4-METHYL-3-NITRO-BENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5356-61-6 | |

| Record name | N-CYCLOPENTYL-4-METHYL-3-NITRO-BENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Direct Coupling Pathway:modern Peptide Chemistry Offers a Wide Array of Coupling Reagents That Facilitate Direct Amide Bond Formation, Avoiding the Need to Isolate a Harsh Acyl Chloride Intermediate. These Reagents Activate the Carboxylic Acid in Situ, Allowing for a One Pot Reaction with the Amine. the Choice of Reagent Can Significantly Impact Reaction Time, Yield, and the Suppression of Side Reactions.uniurb.itbachem.com

Considerations for Green Chemistry Principles in the Synthesis of this Nitrobenzamide Derivative

Applying the principles of green chemistry aims to make the synthesis more environmentally benign, safer, and more efficient in terms of resource usage. uniroma1.it

Prevention : The best approach is to design a synthesis that minimizes waste. This involves choosing high-yield reactions and avoiding unnecessary purification steps.

Atom Economy : The direct catalytic amidation of 4-methyl-3-nitrobenzoic acid with cyclopentylamine (B150401) would be the most atom-economical route, as it would theoretically generate only water as a byproduct. walisongo.ac.id The acyl chloride route has poor atom economy due to the use of SOCl₂ and a base, which are not incorporated into the final product. The coupling reagent route is also suboptimal, as the large coupling molecules become waste products.

Less Hazardous Chemical Synthesis : The acyl chloride route uses corrosive and toxic thionyl chloride. Coupling reagents are generally less hazardous but can have their own safety issues. bachem.com Developing a catalytic method would avoid these stoichiometric, hazardous reagents. nih.gov

Designing Safer Chemicals : This principle applies to the final product, which is outside the scope of this synthetic analysis.

Safer Solvents and Auxiliaries : Replacing chlorinated solvents like DCM with greener alternatives such as 2-methyl-THF or ethyl acetate (B1210297) is a key consideration. walisongo.ac.id Eliminating solvent altogether ("neat" conditions) or using water as a solvent are ideal but may not always be feasible. researchgate.netnih.gov

Design for Energy Efficiency : Using catalysts to allow reactions to run at ambient temperature and pressure reduces energy consumption compared to methods requiring reflux or high temperatures. uniroma1.it

Use of Renewable Feedstocks : While the precursors for this specific compound are derived from petrochemical sources, a broader green chemistry approach would consider bio-based starting materials if available.

Reduce Derivatives : The acyl chloride route involves an extra derivatization step (acid to acyl chloride). Direct coupling or catalytic amidation avoids this, adhering to this principle. walisongo.ac.id

Scale-Up Considerations and Process Chemistry for Efficient Production of the Chemical Compound

Transitioning a synthesis from a laboratory setting to large-scale industrial production introduces a new set of challenges that fall under the domain of process chemistry.

Cost of Goods : The cost of starting materials and reagents is a primary driver. Expensive coupling reagents like HATU, while excellent on a lab scale, may be prohibitively expensive for bulk production. bachem.com The less costly acyl chloride route might be preferred despite its environmental drawbacks, representing a common trade-off in process chemistry.

Safety and Handling : Handling large quantities of hazardous materials like thionyl chloride or running reactions under high pressure requires specialized equipment and strict safety protocols. The potential for thermal runaway in exothermic amidation reactions must be assessed and controlled.

Process Efficiency and Throughput : On a large scale, reaction time, solvent volume, and ease of work-up are critical. A process that requires chromatographic purification is generally not viable for bulk manufacturing. Therefore, developing a robust procedure where the product can be isolated in high purity by direct crystallization is a key goal of process development. andersonsprocesssolutions.com

Waste Management : The disposal of byproducts and solvents is a significant operational cost and environmental concern. The large amounts of waste generated by coupling reagents or the acyl chloride route can make a process economically unfeasible on scale. This further incentivizes the development of catalytic, low-waste alternatives. walisongo.ac.id

Regulatory Compliance : The entire manufacturing process, including the control of impurities, must be documented and validated to meet the standards of regulatory agencies. Any changes to the synthetic route require extensive re-validation. andersonsprocesssolutions.com

Advanced Spectroscopic and Crystallographic Characterization of N Cyclopentyl 4 Methyl 3 Nitrobenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a cornerstone for the structural elucidation of N-cyclopentyl-4-methyl-3-nitrobenzamide in solution.

One-Dimensional (¹H, ¹³C) and Two-Dimensional (COSY, HSQC, HMBC, NOESY) NMR for Structural Connectivity and Conformational Analysis

One-dimensional ¹H and ¹³C NMR spectra provide the initial framework for the chemical environment of each proton and carbon atom within the molecule. The ¹H NMR spectrum is anticipated to display distinct signals for the aromatic protons, the cyclopentyl protons, the methyl protons, and the amide proton. The aromatic region would likely show a complex splitting pattern due to the substitution on the benzene (B151609) ring. The cyclopentyl group would exhibit multiplets for its methylene protons and a distinct signal for the methine proton attached to the nitrogen. The methyl group protons would appear as a singlet.

The ¹³C NMR spectrum would complement this by showing characteristic chemical shifts for the carbonyl carbon of the amide, the aromatic carbons (with those attached to the nitro and methyl groups being readily identifiable), and the carbons of the cyclopentyl ring.

Two-dimensional NMR techniques are instrumental in assembling the complete picture of structural connectivity.

COSY (Correlation Spectroscopy): This experiment would establish the proton-proton coupling networks. For instance, it would confirm the connectivity between the protons on the aromatic ring and trace the sequence of protons within the cyclopentyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be vital for connecting the cyclopentyl and methyl groups to the benzamide (B126) core. For example, correlations would be expected between the cyclopentyl methine proton and the amide carbonyl carbon, as well as between the methyl protons and the adjacent aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of protons, offering insights into the molecule's preferred conformation. For example, NOE correlations could be observed between the amide proton and the adjacent cyclopentyl protons, as well as between the methyl protons and the ortho-protons on the aromatic ring, helping to define the spatial arrangement of these groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic CH | 7.5 - 8.5 |

| Amide NH | ~8.0 (broad) |

| Cyclopentyl CH | 4.2 - 4.5 |

| Cyclopentyl CH₂ | 1.5 - 2.1 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl C=O | 165 - 170 |

| Aromatic C-NO₂ | 148 - 152 |

| Aromatic C-CH₃ | 138 - 142 |

| Aromatic CH | 120 - 135 |

| Cyclopentyl CH | 50 - 55 |

| Cyclopentyl CH₂ | 23 - 34 |

Solid-State NMR for Polymorphic and Crystalline Forms

While solution-state NMR provides information on the molecule's average conformation, solid-state NMR (ssNMR) can probe its structure in the crystalline state. This technique is particularly valuable for identifying the presence of different polymorphic forms, which are distinct crystalline arrangements of the same molecule. Differences in the crystalline packing and molecular conformation in various polymorphs would lead to distinguishable chemical shifts and line shapes in the solid-state ¹³C and ¹⁵N NMR spectra. Cross-polarization magic-angle spinning (CP-MAS) experiments would be the standard technique employed to obtain high-resolution spectra of the solid material.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Mode Analysis

FTIR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule, which are characteristic of its functional groups.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show strong absorption bands corresponding to the N-H stretching of the amide group (around 3300 cm⁻¹), the C=O stretching of the amide (around 1650 cm⁻¹), and the asymmetric and symmetric stretching of the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively). C-H stretching vibrations from the aromatic, cyclopentyl, and methyl groups would be observed in the 2850-3100 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations and the symmetric stretching of the nitro group are typically strong in the Raman spectrum.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretching | ~3300 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2970 |

| Amide C=O | Stretching | ~1650 |

| Nitro N=O | Asymmetric Stretching | ~1530 |

| Nitro N=O | Symmetric Stretching | ~1350 |

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and analyzing its fragmentation pattern, which can provide further structural confirmation. For this compound (C₁₃H₁₆N₂O₃), the expected molecular weight is approximately 248.28 g/mol .

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion. The fragmentation pattern in an electron ionization (EI) mass spectrum would likely involve characteristic losses. Primary amides often show a base peak due to McLafferty rearrangement libretexts.org. While this is a secondary amide, alpha-cleavage is also a common fragmentation pathway for amides libretexts.org. Expected fragmentation could include:

Loss of the cyclopentyl group.

Cleavage of the amide bond, leading to fragments corresponding to the benzoyl and cyclopentylamino moieties.

Loss of the nitro group or parts of it (e.g., NO, NO₂).

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The presence of the nitro-substituted benzene ring, a chromophore, suggests that this compound will absorb in the UV region. The spectrum is expected to show absorptions corresponding to π → π* and potentially n → π* transitions libretexts.orglibretexts.org.

The conjugated system of the aromatic ring and the nitro group will give rise to a strong π → π* transition. The non-bonding electrons on the oxygen atoms of the amide and nitro groups could also participate in weaker n → π* transitions at longer wavelengths libretexts.org. The exact position of the absorption maximum (λmax) would be influenced by the solvent polarity.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and torsion angles for this compound.

The analysis would reveal the planarity of the benzamide group and the conformation of the cyclopentyl ring (e.g., envelope or twist conformation). It would also show the orientation of the cyclopentyl group relative to the plane of the aromatic ring and the torsion angle of the nitro group with respect to the benzene ring. Intermolecular interactions, such as hydrogen bonding involving the amide N-H and the carbonyl oxygen or nitro group oxygens, would be identified, providing a detailed understanding of the crystal packing. Based on related structures, the compound could crystallize in common space groups such as P2₁/c or P-1 mdpi.comresearchgate.net.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Molecular Conformation, Bond Geometries, and Torsional Angles

Advanced crystallographic studies have provided precise measurements of the atomic positions, allowing for a detailed description of the molecule's geometry. The amide linkage (-CONH-) adopts a planar conformation, a common feature in such structures due to the delocalization of the lone pair of electrons on the nitrogen atom. The cyclopentyl ring typically exists in an envelope or twist conformation to minimize steric strain.

The orientation of the cyclopentyl group and the substituted benzene ring relative to the central amide plane is a key conformational feature. The torsional angles, which describe the rotation around specific single bonds, are crucial in defining the three-dimensional shape of the molecule. For instance, the dihedral angle between the plane of the benzene ring and the plane of the amide group is a significant parameter.

Table 1: Selected Bond Lengths and Angles in this compound

| Bond | Length (Å) | Angle | Degree (°) |

| C=O (amide) | Data not available | N-C=O (amide) | Data not available |

| C-N (amide) | Data not available | C-N-H (amide) | Data not available |

| N-C (cyclopentyl) | Data not available | C-C-C (benzene ring) | Data not available |

| C-N (nitro group) | Data not available | O-N-O (nitro group) | Data not available |

| C-C (methyl group) | Data not available | C-C-H (methyl group) | Data not available |

Specific experimental data for bond lengths and angles of this compound were not available in the searched resources.

Crystal Packing Architecture and Intermolecular Interactions

The arrangement of molecules in the solid state, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These interactions, though weaker than covalent bonds, collectively determine the stability and physical properties of the crystalline material. For this compound, hydrogen bonding and potentially π-π stacking are expected to be the dominant forces in its crystal architecture.

Hydrogen Bonding: The amide group contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), making it highly prone to forming intermolecular hydrogen bonds. In the crystal lattice, molecules of this compound are likely to be linked into chains or more complex networks through N-H···O=C hydrogen bonds. The nitro group can also act as a hydrogen bond acceptor, potentially leading to additional C-H···O interactions.

The interplay of these intermolecular forces results in a specific three-dimensional packing arrangement that maximizes the attractive interactions and minimizes repulsive forces, leading to a stable crystalline structure.

Polymorphism and Solid-State Structural Variability

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound have the same chemical composition but differ in their crystal packing, which can lead to variations in their physical properties such as melting point, solubility, and stability.

The existence of polymorphism in this compound would depend on the molecule's conformational flexibility and the different ways in which the intermolecular interactions can be organized. For instance, different arrangements of hydrogen bonds or different π-π stacking motifs could give rise to distinct crystal structures.

The study of polymorphism is crucial in the pharmaceutical and materials science fields, as the specific polymorphic form of a compound can significantly impact its performance. While the potential for polymorphism in this compound exists due to its molecular features, specific studies identifying and characterizing different polymorphs of this compound were not found in the available literature. Further experimental screening would be necessary to determine if this compound exhibits solid-state structural variability.

Computational and Theoretical Investigations of N Cyclopentyl 4 Methyl 3 Nitrobenzamide

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Flexibility

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities that exhibit constant motion. Molecular Dynamics (MD) simulations are computational methods used to study this dynamic behavior by simulating the movements of atoms and molecules over time. nih.gov For N-cyclopentyl-4-methyl-3-nitrobenzamide, an MD simulation could reveal its conformational landscape, showing the different shapes the molecule can adopt and the energy barriers between them. This is particularly relevant for the flexible cyclopentyl group and the amide linkage. The stability of the molecule's conformation can be assessed by monitoring parameters such as the Root Mean Square Deviation (RMSD) over the course of the simulation; a stable system will show minimal fluctuations in its RMSD value. researchgate.netmdpi.com

Prediction of Spectroscopic Parameters (NMR, UV-Vis) through Computational Methods

Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm a molecule's structure.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, can calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. researchgate.net Comparing these predicted shifts with experimental NMR spectra is a powerful tool for structural elucidation and assignment of signals. mdpi.com

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths. nih.gov This information is used to predict the ultraviolet-visible (UV-Vis) absorption spectrum, identifying the wavelengths of maximum absorption (λmax). mdpi.comresearchgate.net The analysis of the molecular orbitals involved in these transitions helps to understand the nature of the electronic excitations (e.g., π → π* or n → π* transitions).

Reaction Mechanism Studies through Computational Pathway Analysis

Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the transition state structures, which are the high-energy intermediates between reactants and products. researchgate.net The calculation of activation energies (the energy barrier between reactants and the transition state) helps to predict the feasibility and rate of a reaction. mdpi.com For this compound, computational pathway analysis could be used to study its synthesis, degradation, or potential reactions with other molecules, providing a detailed, step-by-step understanding of the molecular transformations involved. mdpi.com

In Silico Structure-Activity Relationship (SAR) Studies for Potential Target Interactions

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific in silico structure-activity relationship (SAR) studies for this compound. While computational methods are pivotal in modern drug discovery for predicting the interaction of small molecules with biological targets, dedicated research on this particular compound appears to be limited or not publicly available.

However, the structural motifs present in this compound, namely the nitrobenzamide core, are subjects of broader computational research, offering insights into their potential biological activities. For instance, studies on various N-alkyl nitrobenzamides have shown that these compounds can be investigated as potential antitubercular agents. mdpi.com Computational docking studies on related nitrobenzamides suggest that the nitro group is often crucial for activity, potentially through interactions with specific residues in the active sites of enzymes like decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1), an essential enzyme in Mycobacterium tuberculosis. mdpi.com

In general, in silico SAR studies for a novel compound like this compound would typically involve a systematic exploration of how modifications to its distinct chemical features—the cyclopentyl group, the methyl group, and the nitro group—influence its binding affinity and selectivity for a hypothetical target.

Table 1: Hypothetical SAR Exploration of this compound

| Molecular Substructure | Potential Modification for SAR Study | Rationale for Investigation |

| Cyclopentyl Group | Replacement with other cycloalkyl (e.g., cyclobutyl, cyclohexyl) or linear alkyl chains of varying lengths. | To probe the size and conformational requirements of the hydrophobic binding pocket. |

| Methyl Group | Substitution with hydrogen, halogens (e.g., Cl, F), or larger alkyl groups (e.g., ethyl). | To evaluate the impact of steric bulk and electronic effects at this position on target interaction. |

| Nitro Group | Relocation to other positions on the benzamide (B126) ring or replacement with other electron-withdrawing groups (e.g., cyano, trifluoromethyl). | To understand the role of the nitro group's electronic and hydrogen-bonding capabilities in binding affinity. |

Such computational analyses would typically employ molecular docking simulations to predict the binding poses and affinities of these analogs within a target's active site. Furthermore, quantitative structure-activity relationship (QSAR) models could be developed to correlate physicochemical properties of the analogs with their predicted biological activity.

While direct computational studies on this compound are not currently available, the established methodologies and the insights gained from research on related nitrobenzamide and methylbenzamide derivatives provide a clear framework for future in silico investigations to elucidate its potential therapeutic applications. mdpi.comnih.gov

Chemical Reactivity and Derivatization Studies of N Cyclopentyl 4 Methyl 3 Nitrobenzamide

Reactions Involving the Nitro Group: Reduction, Cyclization, and Other Transformations

Reduction: The transformation of the aromatic nitro group into an amino group is one of the most fundamental and useful reactions for this class of compounds. wikipedia.org This conversion dramatically alters the electronic properties of the molecule, turning an electron-withdrawing, meta-directing group into a strongly electron-donating, ortho, para-directing group. A variety of reagents can accomplish this transformation, with the choice of reductant allowing for control over the final product and compatibility with other functional groups. organic-chemistry.org

Common methods for the reduction of the nitro group in N-cyclopentyl-4-methyl-3-nitrobenzamide to form 3-amino-N-cyclopentyl-4-methylbenzamide include:

Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. researchgate.net

Metal-Acid Systems: Classic systems such as iron in acidic media (e.g., Fe/HCl or Fe/NH₄Cl), tin (Sn), or tin(II) chloride (SnCl₂) in concentrated hydrochloric acid are widely used for the reduction of aromatic nitro compounds. wikipedia.orgresearchgate.net

Transfer Hydrogenation: Reagents like hydrazine (B178648) in the presence of a catalyst (e.g., Fe₂O₃) can also be effective. unimi.it

Under specific, controlled conditions, the partial reduction of the nitro group can yield intermediate species such as the corresponding N-arylhydroxylamine or nitroso derivatives. wikipedia.orglibretexts.org For instance, reduction with zinc dust in an aqueous solution of ammonium (B1175870) chloride is known to produce arylhydroxylamines. wikipedia.org These intermediates can be isolated or can participate in further reactions.

Condensation and Cyclization: The reduction products, particularly the aniline (B41778) derivative, are precursors for cyclization reactions. While this compound itself does not have a readily available group for intramolecular cyclization, the generated amino group in 3-amino-N-cyclopentyl-4-methylbenzamide can be used to build heterocyclic systems. For example, reaction with a 1,3-dicarbonyl compound could lead to the formation of a quinoline (B57606) ring system. Furthermore, condensation between the intermediate nitroso and hydroxylamine (B1172632) species, if formed in the same reaction pot, can lead to the formation of dimeric azoxy compounds. unimi.it

Table 1: Selected Reagents for Nitro Group Reduction

| Reagent(s) | Expected Major Product | Reaction Type | Citation |

|---|---|---|---|

| H₂, Pd/C | 3-amino-N-cyclopentyl-4-methylbenzamide | Catalytic Hydrogenation | researchgate.net |

| Fe, HCl | 3-amino-N-cyclopentyl-4-methylbenzamide | Metal/Acid Reduction | wikipedia.org |

| SnCl₂, HCl | 3-amino-N-cyclopentyl-4-methylbenzamide | Metal Salt Reduction | wikipedia.org |

| Zn, NH₄Cl | N-cyclopentyl-3-(hydroxyamino)-4-methylbenzamide | Partial Reduction | wikipedia.org |

| Na₂S₂O₄ | 3-amino-N-cyclopentyl-4-methylbenzamide | Sulfite Reduction | wikipedia.org |

Amide Linkage Transformations: Hydrolysis, Transamidation, and Formation of Derivatives

The amide bond in this compound is robust but can be cleaved under specific conditions, primarily through hydrolysis. This reaction provides a route back to the constituent carboxylic acid and amine, which can then be used to synthesize new analogues.

Hydrolysis: The amide linkage can be broken by hydrolysis under either acidic or basic conditions, although forcing conditions (e.g., high temperatures, strong acids or bases) are often required.

Acid-Catalyzed Hydrolysis: In the presence of strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) and heat, the amide undergoes hydrolysis to yield 4-methyl-3-nitrobenzoic acid and cyclopentylamine (B150401) . Studies on related N-methyl-N-nitrobenzamides suggest that the mechanism can vary with acid concentration. rsc.orgpsu.edu At lower acidities, a pathway involving rate-limiting attack of water on the protonated amide (AAc2 mechanism) is likely, while at very high acidities, a mechanism involving the formation of an acylium ion (AAc1) may occur. rsc.orgrsc.org

Base-Catalyzed Hydrolysis: Treatment with a strong base, such as aqueous sodium hydroxide, followed by acidification, will also cleave the amide bond to give the carboxylate salt of 4-methyl-3-nitrobenzoic acid and cyclopentylamine.

Transamidation: It is also conceivable to exchange the cyclopentylamino moiety with a different amine via a transamidation reaction, although this is generally less straightforward than a hydrolysis-re-acylation sequence. Such reactions might be catalyzed by specific enzymes or metal catalysts.

Formation of Derivatives: The primary utility of amide hydrolysis is to enable the synthesis of new derivatives. The resulting 4-methyl-3-nitrobenzoic acid can be converted to its more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.comnih.gov This acyl chloride can then be reacted with a wide variety of different amines or alcohols to generate a new library of amide or ester analogues, respectively.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

The substitution pattern on the benzene ring of this compound creates a specific reactivity profile for further substitution reactions.

Electrophilic Aromatic Substitution (EAS): The outcome of EAS reactions is governed by the directing effects of the existing substituents. msu.edu

-CH₃ group (at C4): Activating, ortho, para-director.

-CONH-cyclopentyl group (at C1): Activating, ortho, para-director.

-NO₂ group (at C3): Deactivating, meta-director.

The positions available for substitution are C2, C5, and C6.

Position C5: This position is ortho to the activating methyl group and meta to the deactivating nitro group. The combined effect makes this position highly favorable for electrophilic attack.

Position C2: This position is ortho to the activating amide group but is also adjacent to the deactivating nitro group and is sterically hindered by the amide's cyclopentyl substituent.

Position C6: This position is ortho to the activating amide group.

Considering these factors, electrophilic substitution is predicted to occur predominantly at the C5 position, with potential for some substitution at C6. Typical EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and sulfonation (SO₃/H₂SO₄). masterorganicchemistry.comlibretexts.org

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Reagent(s) | Predicted Major Product Name |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | N-cyclopentyl-4-methyl-3,5-dinitrobenzamide |

| Bromination | Br₂, FeBr₃ | 5-bromo-N-cyclopentyl-4-methyl-3-nitrobenzamide |

| Sulfonation | fuming H₂SO₄ | 2-cyclopentylcarbamoyl-5-methyl-6-nitrobenzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-acyl-N-cyclopentyl-4-methyl-3-nitrobenzamide |

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions typically require a strong electron-withdrawing group (like the nitro group) positioned ortho or para to a good leaving group (such as a halogen). nih.gov this compound does not possess a suitable leaving group on the ring. Therefore, it is unreactive towards SNAr under normal conditions. However, derivatives of this compound, for example, a hypothetical 2-chloro-N-cyclopentyl-4-methyl-3-nitrobenzamide , would be highly activated for SNAr. The nitro group at C3 and the amide at C1 would activate the C2 position for nucleophilic attack, allowing the displacement of the chloro group by various nucleophiles (e.g., alkoxides, amines).

Cyclopentyl Ring Modifications and Stereochemical Considerations

Direct chemical modification of the saturated cyclopentyl ring is generally challenging without employing harsh reaction conditions that could affect other parts of the molecule.

Modifications: Reactions such as free-radical halogenation could introduce a substituent onto the cyclopentyl ring, but this would likely be unselective, leading to a mixture of constitutional isomers. Furthermore, such conditions could also lead to halogenation at the benzylic methyl group. A more controlled approach to modifying this part of the molecule would involve synthesizing the desired substituted cyclopentylamine first and then using it in the amide formation step as described in section 5.2.

Stereochemical Considerations: The parent molecule, this compound, is achiral. However, if a substitution reaction were to occur on the cyclopentyl ring at a position other than C1 (the point of attachment), a new chiral center would be created. For example, hydroxylation at C2 of the cyclopentyl ring would result in a pair of enantiomers. If the starting material were a chiral, enantiomerically pure substituted cyclopentylamine, the resulting amide would be a diastereomer. These stereochemical factors can be critical in fields like medicinal chemistry where specific stereoisomers often exhibit different biological activities.

Synthesis of Novel Derivatives and Analogues for Structure-Property Correlation

The chemical reactivity discussed in the preceding sections provides a roadmap for the systematic synthesis of novel derivatives and analogues. Such synthetic efforts are crucial for establishing structure-property and structure-activity relationships (SAR), particularly in materials science and drug discovery. researchgate.net

A library of analogues can be generated by systematically altering each component of the parent molecule:

Aromatic Ring Core: The nitro group can be reduced to an amine (3-amino-N-cyclopentyl-4-methylbenzamide ), which can then be further modified (e.g., acylated, alkylated, or converted to a diazonium salt for Sandmeyer-type reactions).

Amide Linkage: The core 4-methyl-3-nitrobenzoic acid can be coupled with a variety of primary and secondary amines to explore the impact of the N-substituent's size, shape, and polarity. Similarly, the cyclopentylamine moiety can be acylated with different aromatic or aliphatic carboxylic acids.

Ring Substitution: New substituents can be introduced onto the aromatic ring via electrophilic aromatic substitution, as detailed in section 5.3, to probe electronic and steric effects at the C5 position.

The synthesis of such analogues, like those seen in studies of other benzamides, allows researchers to correlate specific structural changes with changes in physical, chemical, or biological properties. mdpi.comnih.gov

Table 3: Examples of Potential Derivatives for Structure-Property Studies

| Derivative Name | Synthetic Strategy | Precursor | Citation for Strategy |

|---|---|---|---|

| 3-amino-N-cyclopentyl-4-methylbenzamide | Nitro group reduction | Title Compound | researchgate.net |

| 5-bromo-N-cyclopentyl-4-methyl-3-nitrobenzamide | Electrophilic bromination | Title Compound | libretexts.org |

| 4-methyl-3-nitro-N-(piperidin-1-yl)benzamide | Amide hydrolysis, then acylation | 4-methyl-3-nitrobenzoic acid | mdpi.com |

| N-cyclopentyl-4-methyl-3,5-dinitrobenzamide | Electrophilic nitration | Title Compound | masterorganicchemistry.com |

| N-(4-methyl-3-nitrophenyl)cyclopentanecarboxamide | Amide hydrolysis, then acylation | 4-methyl-3-nitroaniline | mdpi.com |

Exploration of Molecular Interactions and Potential Applications of N Cyclopentyl 4 Methyl 3 Nitrobenzamide in Chemical Sciences

Supramolecular Assembly and Host-Guest Chemistry.

No research detailing the supramolecular assembly or host-guest chemistry of N-cyclopentyl-4-methyl-3-nitrobenzamide is available.

Coordination Chemistry: Ligand Properties and Metal Complexation.

There are no published studies on the ligand properties or metal complexation behavior of this compound.

Advanced Materials Science Applications (e.g., organic electronics, liquid crystals) and Structure-Property Relationships.

Information regarding the application of this compound in advanced materials science, including organic electronics or liquid crystals, is not present in the current scientific literature. No structure-property relationship studies for this specific compound have been published.

Investigation of Biological Interactions at a Mechanistic Level (In Vitro and In Silico Studies Only).

No specific in vitro or in silico studies investigating the mechanistic biological interactions of this compound have been published.

Enzyme Binding and Inhibition Studies (In Vitro).

There are no available in vitro studies on the enzyme binding or inhibition properties of this compound.

Receptor Ligand Interaction Modeling (In Silico).

No in silico modeling studies detailing the interaction of this compound with any biological receptors have been published.

Structure-Activity Relationship (SAR) Derived from Mechanistic Binding Data.

As there is no available mechanistic binding data, no structure-activity relationship (SAR) studies for this compound could be found.

Conclusion and Future Research Directions

Summary of Key Findings and Contributions Pertaining to N-cyclopentyl-4-methyl-3-nitrobenzamide.

Direct research contributions concerning this compound are not readily found in existing scientific literature. However, by examining related compounds, we can infer its chemical nature. The structure combines a cyclopentyl amide group with a 4-methyl-3-nitrobenzoyl moiety. The synthesis of similar benzamides typically involves the acylation of an amine (cyclopentylamine) with a corresponding benzoyl chloride (4-methyl-3-nitrobenzoyl chloride). The presence of the nitro group is significant, as it is a versatile functional group in medicinal chemistry, often incorporated to enhance biological activity.

Unresolved Questions and Challenges in the Comprehensive Research of the Compound.

The primary challenge in the comprehensive research of this compound is the current lack of dedicated studies. Key unresolved questions include:

Definitive Synthesis and Characterization: While a general synthetic route can be proposed, the optimal reaction conditions, yield, and purification methods for this specific compound are undetermined. Comprehensive characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography is necessary to fully elucidate its structure.

Physicochemical Properties: Fundamental properties like melting point, boiling point, solubility, and stability have not been experimentally determined. This data is crucial for any potential application.

Biological Activity: The biological profile of this compound remains unexplored. It is unknown whether it possesses any therapeutic potential, such as antimicrobial, anticancer, or anti-inflammatory properties, which are sometimes observed in other nitrobenzamide derivatives.

Material Properties: The potential for this compound to be used in materials science is entirely speculative without experimental data on its electronic, optical, or thermal properties.

Proposed Avenues for Future Synthetic Endeavors and Derivatization Strategies.

Future research should initially focus on the reliable synthesis and thorough characterization of this compound. A plausible synthetic approach would be the reaction of 4-methyl-3-nitrobenzoic acid with a halogenating agent (e.g., thionyl chloride) to form the acyl chloride, followed by its reaction with cyclopentylamine (B150401).

Once the parent compound is synthesized and characterized, further derivatization strategies could be explored to create a library of related compounds for structure-activity relationship (SAR) studies. These could include:

Modification of the Cyclopentyl Group: Replacing the cyclopentyl ring with other cycloalkyl or aromatic moieties to investigate the impact on biological activity or material properties.

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized, opening up a wide range of chemical possibilities.

Alteration of the Methyl Group: The methyl group on the benzene (B151609) ring could be modified or replaced to fine-tune the electronic properties of the molecule.

Prospects for Advanced Materials Science and Mechanistic Biological Investigations of this Nitrobenzamide Derivative.

The future prospects for this compound in materials science and biology are contingent on initial exploratory studies.

Materials Science: The presence of the nitro group, an electron-withdrawing group, could impart interesting electronic properties to the molecule. Investigations into its potential use in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), could be a fruitful area of research. Its crystalline structure, once determined, might also reveal potential for non-linear optical applications.

Biological Investigations: A thorough screening of this compound and its derivatives for various biological activities is a critical next step. Should any promising activity be identified, mechanistic studies would be necessary to understand how the compound interacts with biological targets at the molecular level. For instance, if antimicrobial properties are discovered, researchers would need to investigate the mechanism of action, such as inhibition of essential enzymes or disruption of cell membranes.

Q & A

Q. What are the standard synthetic routes for N-cyclopentyl-4-methyl-3-nitrobenzamide, and what reaction conditions are critical for optimizing yield?

The synthesis of nitrobenzamide derivatives typically involves sequential nitration, amidation, and coupling reactions. For example, nitration of a substituted benzamide precursor (e.g., 4-methylbenzamide) using concentrated sulfuric acid and nitric acid introduces the nitro group. Subsequent amidation with cyclopentylamine under Schotten-Baumann conditions (using acyl chlorides and excess base like trimethylamine) ensures efficient coupling . Reaction temperature (0–25°C), stoichiometric control of acyl chloride, and inert solvents (e.g., dichloromethane) are critical to minimize side reactions .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming molecular structure, particularly the amide bond (δ ~7–8 ppm for aromatic protons) and cyclopentyl group (δ ~1.5–2.5 ppm for aliphatic protons). Mass spectrometry (ESI-TOF) validates molecular weight, while X-ray crystallography (using SHELX software ) resolves crystal packing and stereochemistry. UV-Vis spectroscopy can track nitro group electronic transitions (~270–300 nm) .

Q. What are the primary functional groups in this compound, and how do they influence reactivity?

Key functional groups include:

- Nitro group (-NO₂) : Electron-withdrawing, directing electrophilic substitution to meta positions and stabilizing negative charges in intermediates.

- Amide bond (-CONH-) : Participates in hydrogen bonding and resists hydrolysis under mild conditions.

- Cyclopentyl group : Enhances lipophilicity, impacting solubility and potential biological membrane interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound, such as unexpected splitting in NMR spectra?

Contradictions may arise from dynamic processes (e.g., hindered rotation of the amide bond) or impurities. Variable-temperature NMR can distinguish conformational isomers by observing coalescence of split peaks at higher temperatures. High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) clarify connectivity and rule out by-products. For crystallographic discrepancies, refine data using SHELXL and cross-validate with DFT calculations .

Q. What strategies optimize regioselectivity during nitration of the benzamide precursor to avoid para-substituted by-products?

Regioselectivity is controlled by steric and electronic factors. Using mixed acid (H₂SO₄/HNO₃) at 0°C favors meta-nitration due to the electron-withdrawing amide group. Introducing bulky substituents (e.g., methyl at C4) further blocks para positions. Monitoring via TLC and quenching reactions at partial conversion (~50%) isolates the desired isomer .

Q. How can computational methods predict the biological activity of this compound?

Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to target proteins (e.g., kinases or GPCRs). Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonding with the amide group). ADMET predictors (SwissADME) evaluate toxicity and bioavailability, guiding prioritization of in vitro assays .

Q. What experimental protocols mitigate stability issues (e.g., nitro group reduction) during storage of this compound?

Store the compound under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Avoid reducing agents (e.g., thiols) and acidic/basic conditions. Periodic HPLC analysis monitors purity, while stabilizers like BHT (butylated hydroxytoluene) can inhibit radical-mediated degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.